molecular formula C13H10BrClS B7861952 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7861952
M. Wt: 313.64 g/mol
InChI Key: AVQBJJLOAGVDNF-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene is a brominated aromatic compound featuring a sulfanylmethyl (-SCH2-) bridge linking two aromatic rings. The bromine atom at the 1-position and the 3-chlorophenyl group at the sulfanylmethyl moiety create a unique electronic and steric profile. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocycle formation, due to its reactive bromine and sulfur-based functional group .

Properties

IUPAC Name

1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClS/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQBJJLOAGVDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene can be synthesized through various methods, including:

  • Sandmeyer Reaction: Starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can yield the desired compound.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, specific solvents, and temperature control to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into corresponding oxo derivatives.

  • Reduction: Reduction processes can lead to the formation of reduced forms of the compound.

  • Substitution Reactions: Substitution reactions, such as nucleophilic aromatic substitution, can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with Lewis acids like aluminum chloride (AlCl₃), facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amines, ethers, and esters.

Scientific Research Applications

1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its antioxidant properties could be due to the scavenging of free radicals.

Comparison with Similar Compounds

Positional Isomerism: 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene

  • Structural Difference : The bromine and sulfanylmethyl groups are positioned at the 1- and 3-positions of the benzene ring instead of 1- and 2-positions.
  • Impact on Reactivity :
    • The meta-substitution reduces steric hindrance between the bromine and sulfanylmethyl group compared to the ortho-substituted target compound.
    • Electronic effects differ: The para-position of the sulfanylmethyl group relative to bromine in the isomer may alter the electron density at the bromine site, affecting its reactivity in substitution reactions .

Substituent Variation: 1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene

  • Structural Difference : Contains additional fluorine atoms at the 4-position of both benzene rings.
  • Boiling Point: Fluorination likely raises the boiling point compared to the non-fluorinated target compound due to increased molecular weight and polarity .

Sulfur Group Modification: 1-Bromo-2-(phenylsulfonyl)benzene

  • Structural Difference : Replaces the sulfanylmethyl (-SCH2-) group with a sulfonyl (-SO2-) group.
  • Impact on Reactivity :
    • Electron-Withdrawing Nature : The sulfonyl group strongly deactivates the benzene ring, making electrophilic substitutions (e.g., bromine displacement) less favorable compared to the target compound’s sulfanylmethyl group.
    • Oxidation State : The sulfur in the sulfonyl group is in a higher oxidation state, rendering the compound more stable but less nucleophilic .

Chlorine Substitution: 1-Bromo-3-(phenylsulfanylmethyl)benzene

  • Structural Difference : Lacks the chlorine atom on the sulfanylmethyl-attached phenyl ring.
  • Impact on Reactivity :
    • Electron Density : Absence of the chlorine atom increases electron density at the sulfur atom, enhancing its nucleophilicity in reactions such as thiol-disulfide exchanges.
    • Steric Profile : Reduced steric bulk may improve accessibility for reactions at the sulfur site .

Aliphatic Bromine Analog: 3-Chlorophenethyl Bromide

  • Structural Difference : Features a bromoethyl chain (-CH2CH2Br) attached to a 3-chlorophenyl ring instead of an aromatic bromine.
  • Impact on Reactivity :
    • Leaving Group Ability : The aliphatic bromine in 3-chlorophenethyl bromide is more reactive in SN2 reactions compared to the aromatic bromine in the target compound, which requires harsher conditions for displacement.
    • Synthetic Utility : The aliphatic bromide is more suited for alkylation reactions, whereas the target compound is ideal for aryl coupling (e.g., Suzuki-Miyaura) .

Data Table: Key Properties and Reactivity Comparisons

Compound Name Substituents Molecular Weight Key Reactivity Features Reference
1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene 1-Br, 2-(3-Cl-C6H4-SCH2) 311.65 g/mol High bromine reactivity; moderate nucleophilicity at sulfur
1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene 1-Br, 3-(3-Cl-C6H4-SCH2) 311.65 g/mol Reduced steric hindrance; altered electronic effects
1-Bromo-2-[[(3-Cl-4-F-C6H3)-S]CH2]-4-F-benzene 1-Br, 2-(3-Cl-4-F-C6H3-SCH2), 4-F 347.62 g/mol Enhanced polarity; faster electrophilic substitution
1-Bromo-2-(phenylsulfonyl)benzene 1-Br, 2-(Ph-SO2) 297.17 g/mol Deactivated ring; stable sulfonyl group
3-Chlorophenethyl bromide 3-Cl-C6H4-CH2CH2Br 219.51 g/mol Reactive aliphatic bromine; SN2-friendly

Biological Activity

1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H10BrClS
  • Molecular Weight : 305.64 g/mol
  • IUPAC Name : this compound

Cytotoxicity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted a related compound that showed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, suggesting that structural modifications can enhance anticancer activity .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)Reference
Compound AJurkat1.61
Compound BHT291.98
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on structurally similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine and chlorine in the phenyl rings has been correlated with enhanced antibacterial activity .

Table 2: Antimicrobial Activity of Similar Compounds

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)Reference
Compound CGram-positive46.9 µg/mL
Compound DGram-negative93.7 µg/mL
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis for compounds similar to this compound indicates that the presence of specific functional groups significantly influences biological activity. The following points summarize key findings:

  • Electron-Withdrawing Groups : The introduction of halogens (e.g., Cl, Br) on the aromatic ring increases the cytotoxicity and antimicrobial effectiveness.
  • Sulfur Moiety : The sulfanylmethyl group appears to enhance interaction with biological targets, potentially increasing potency against cancer cells and pathogens.

Case Study 1: Antitumor Activity

A recent investigation into a series of thiazole derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant antitumor activity in vitro, particularly against ovarian cancer cell lines. The study reported that modifications to the phenyl ring led to variations in IC50 values, indicating a strong correlation between structure and biological activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzene derivatives found that compounds containing chlorinated phenyl groups showed enhanced efficacy against multi-drug resistant strains of bacteria. The results indicated that the presence of multiple halogen substituents was essential for achieving low MIC values .

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